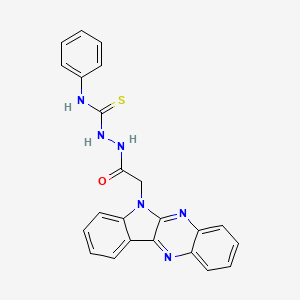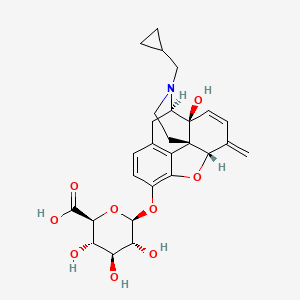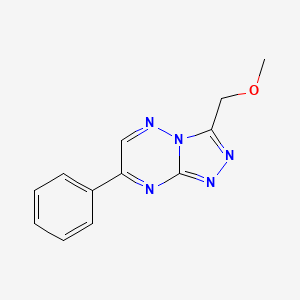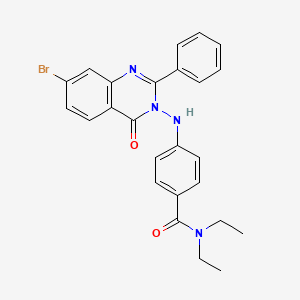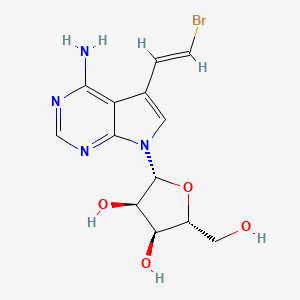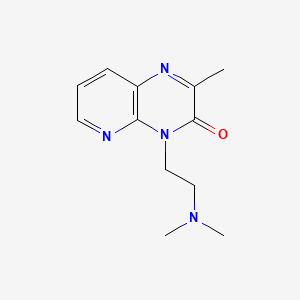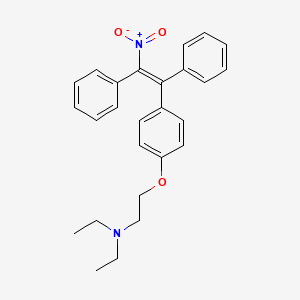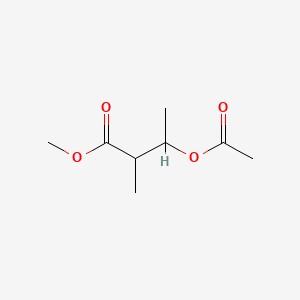
Methyl 3-acetoxy-2-methylbutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-acetoxy-2-methylbutyrate is an organic compound with the molecular formula C8H14O4. It is an ester, characterized by its distinct chemical structure which includes an acetoxy group and a methylbutyrate moiety. This compound is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-acetoxy-2-methylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2-methylbutyric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
Methyl 3-acetoxy-2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of esters or amides, depending on the nucleophile used.
科学的研究の応用
Methyl 3-acetoxy-2-methylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of methyl 3-acetoxy-2-methylbutyrate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for esterases, enzymes that hydrolyze esters into acids and alcohols. This hydrolysis reaction is crucial for its metabolism and subsequent biological effects .
類似化合物との比較
Similar Compounds
- Methyl 3-hydroxy-2-methylbutyrate
- Methyl 3-acetoxy-2-methylenebutyrate
- Methyl trimethylacetate
Uniqueness
Methyl 3-acetoxy-2-methylbutyrate is unique due to its specific ester structure, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
特性
CAS番号 |
139564-42-4 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC名 |
methyl 3-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C8H14O4/c1-5(8(10)11-4)6(2)12-7(3)9/h5-6H,1-4H3 |
InChIキー |
UYUNIPJXXCRQBO-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)OC(=O)C)C(=O)OC |
密度 |
1.034-1.044 (20°) |
物理的記述 |
Colourless clear liquid; Strong sweet fruity aroma |
溶解性 |
Practically insoluble or insoluble in water Soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
